N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide
CAS No.: 1396873-97-4
Cat. No.: VC11887921
Molecular Formula: C20H27ClN4O2
Molecular Weight: 390.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396873-97-4 |
|---|---|
| Molecular Formula | C20H27ClN4O2 |
| Molecular Weight | 390.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H27ClN4O2/c1-14-10-15(2)25(23-14)12-16-6-8-24(9-7-16)13-20(26)22-18-11-17(21)4-5-19(18)27-3/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H,22,26) |
| Standard InChI Key | KEZBLWPXSXCPIF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
| Canonical SMILES | CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Introduction
Structural Composition
The compound consists of several key functional groups:
-
Amide Group: The acetamide moiety provides potential for hydrogen bonding, influencing solubility and bioactivity.
-
Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring, often associated with pharmacological activity.
-
Pyrazole Substituent: The 3,5-dimethyl-1H-pyrazole group contributes to the compound's aromaticity and electron density.
-
Chlorinated Aromatic Ring: The 5-chloro-2-methoxyphenyl group may enhance its lipophilicity and reactivity.
Pharmaceutical Research
Compounds with similar structures are often investigated for:
-
Anticancer Activity: Pyrazole derivatives have shown cytotoxic effects in various studies by inducing apoptosis or inhibiting cell proliferation .
-
Neurological Applications: Piperidine-containing molecules are commonly found in drugs targeting central nervous system disorders.
Synthesis Pathways
While specific synthesis details for this compound are not provided, general methods for similar compounds include:
-
Amide Bond Formation: Reaction between an amine (piperidine derivative) and an activated carboxylic acid derivative.
-
Substitution Reactions: Incorporation of the pyrazole group via nucleophilic substitution on a halogenated precursor.
-
Chlorination and Methoxylation: Functionalization of the aromatic ring to introduce chlorine and methoxy groups.
Analytical Characterization
To confirm the structure and purity of such a compound, the following techniques are typically employed:
-
NMR Spectroscopy (1H and 13C): To determine chemical shifts corresponding to the functional groups.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
Example Data Table
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C) | Peaks corresponding to aromatic protons, aliphatic chains, and amide hydrogen. |
| Mass Spectrometry | Molecular ion peak confirming consistent with molecular formula. |
| FT-IR | Amide stretch (~1650 cm), aromatic stretch (~3000 cm). |
Toxicity Considerations
Chlorinated compounds sometimes exhibit toxicity; hence, further studies like LD50 determination are necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume